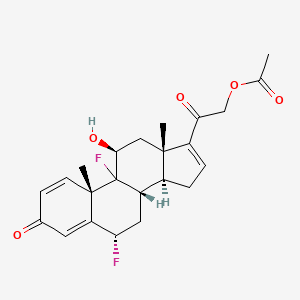
6|A,9-Difluoro-11|A,21-dihydroxy-pregna-1,4,16-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 6 is a chemical substance that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 typically involves several key steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common method involves the reaction of an organic halide with a metal to form a metal-carbon bond, followed by further reactions to introduce additional functional groups . The reaction conditions often require controlled temperatures, pressures, and the presence of solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of Compound 6 is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors, which allow for precise control over reaction parameters and efficient production . The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Compound 6 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions of Compound 6 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Compound 6 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols . Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of products.
Scientific Research Applications
Compound 6 has a wide range of applications in scientific research, spanning multiple disciplines:
Mechanism of Action
The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes . The pathways involved often include signal transduction cascades and metabolic pathways, which are critical for maintaining cellular function .
Comparison with Similar Compounds
Similar Compounds
Compound 6 can be compared to other similar compounds, such as Compound 7 and Compound 8, which share structural similarities but differ in their functional groups and reactivity .
Uniqueness
What sets Compound 6 apart is its unique combination of stability and reactivity, which allows it to participate in a wide range of chemical reactions while maintaining its structural integrity . This makes it a versatile tool in both research and industrial applications.
Properties
Molecular Formula |
C23H26F2O5 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[2-[(6S,8S,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23?/m0/s1 |
InChI Key |
YXASFOVLXBFEEU-TUWVZIBTSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















